molecular formula C19H25N5O2S B11001298 4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B11001298
M. Wt: 387.5 g/mol
InChI Key: MXIBOPLWKIQBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a thiazole moiety, and a benzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and the thiazole moiety. The benzyl group is then introduced through a series of substitution reactions. Common reagents used in these reactions include benzyl bromide, thiazole derivatives, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole moieties, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as sodium methoxide (NaOMe). The reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is unique due to its combination of a piperazine ring, thiazole moiety, and benzyl group, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound for further study.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-benzyl-N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H25N5O2S/c1-14-15(2)27-18(21-14)22-17(25)12-20-19(26)24-10-8-23(9-11-24)13-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3,(H,20,26)(H,21,22,25)

InChI Key

MXIBOPLWKIQBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.